molecular formula C11H14O5 B8392630 Acetic acid 4-hydroxymethyl-2,6-dimethoxy-phenyl ester

Acetic acid 4-hydroxymethyl-2,6-dimethoxy-phenyl ester

Cat. No. B8392630
M. Wt: 226.23 g/mol
InChI Key: SMEIRSOYMKFWFN-UHFFFAOYSA-N
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Patent
US07138401B2

Procedure details

A solution of acetic acid 4-formyl-2,6-dimethoxy-phenyl ester (25 mmol) in MeOH (100 mL) was treated with NaBH4 (1 equiv.) at 0° C. for 15 min. After quenching with acetone and evaporating the solvent, work-up (CH2Cl2) and evaporation gave the title compound as a white solid (85% yield). Rf (in EtOAc/Hexane 1:1): 0.5. 1H-NMR (CDCl3): δ 6.66 (s, 1H), 4.68–4.70 (d, 2H), 3.85 (s, 3H), 2.36 (s, 3H), 1.74 (t, 1H).
Quantity
25 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[C:7]([O:9][CH3:10])[C:6]([O:11][C:12](=[O:14])[CH3:13])=[C:5]([O:15][CH3:16])[CH:4]=1)=[O:2].[BH4-].[Na+]>CO>[OH:2][CH2:1][C:3]1[CH:4]=[C:5]([O:15][CH3:16])[C:6]([O:11][C:12](=[O:14])[CH3:13])=[C:7]([O:9][CH3:10])[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 mmol
Type
reactant
Smiles
C(=O)C1=CC(=C(C(=C1)OC)OC(C)=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After quenching with acetone
CUSTOM
Type
CUSTOM
Details
evaporating
CUSTOM
Type
CUSTOM
Details
the solvent, work-up (CH2Cl2) and evaporation

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC(=C(C(=C1)OC)OC(C)=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.